molecular formula C19H21ClN2O3S B11601061 isobutyl 5-(4-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

isobutyl 5-(4-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11601061
M. Wt: 392.9 g/mol
InChI Key: HOAZQRJUMCYBQN-UHFFFAOYSA-N
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Description

Isobutyl 5-(4-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. Its structure includes:

  • 5-(4-chlorophenyl): A para-chlorinated aromatic ring at position 5, introducing electron-withdrawing effects.
  • 2,7-dimethyl: Methyl groups at positions 2 and 7, enhancing steric bulk and lipophilicity.
  • Isobutyl ester: A branched alkyl ester at position 6, likely improving membrane permeability compared to linear esters like ethyl .

This compound belongs to a class of thiazolo[3,2-a]pyrimidine derivatives, which are studied for diverse biological activities, including antifungal properties .

Properties

Molecular Formula

C19H21ClN2O3S

Molecular Weight

392.9 g/mol

IUPAC Name

2-methylpropyl 5-(4-chlorophenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H21ClN2O3S/c1-10(2)9-25-18(24)15-11(3)21-19-22(17(23)12(4)26-19)16(15)13-5-7-14(20)8-6-13/h5-8,10,12,16H,9H2,1-4H3

InChI Key

HOAZQRJUMCYBQN-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC(C)C)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isobutyl 5-(4-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves a multicomponent reaction. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This reaction leads to the formation of the desired thiazolopyrimidine derivative.

Industrial Production Methods

Industrial production methods for this compound often utilize green chemistry principles to enhance yield and reduce environmental impact. For instance, the use of vanadium oxide loaded on fluorapatite as a catalyst in a one-pot three-component fusion reaction has been reported to provide excellent yields under mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Isobutyl 5-(4-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution reactions. The conditions typically involve mild temperatures and the use of solvents like ethanol or isopropyl alcohol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Mechanism of Action

The mechanism of action of isobutyl 5-(4-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets. It is known to inhibit specific enzymes and modulate signaling pathways, leading to its biological effects. For instance, it has been shown to inhibit the activity of certain kinases involved in inflammatory pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The table below compares the target compound with structurally related derivatives reported in the literature:

Compound Name Position 5 Substituent Position 2/7 Substituents Ester Group Key Properties/Activities
Isobutyl 5-(4-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (Target) 4-chlorophenyl 2,7-dimethyl Isobutyl Hypothesized enhanced lipophilicity; potential antifungal activity (inferred from analogues)
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1H-pyrazol-4-yl]methylidene}-... 4-methylphenyl 7-methyl; pyrazole-methylidene Ethyl Structural complexity may hinder bioavailability; no activity data reported
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-bromophenyl 7-methyl Ethyl Bromine’s polarizability may enhance crystal packing via halogen interactions
Ethyl 5-phenyl-3-oxo-2-isatinylidene-7-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Phenyl 7-methyl; isatinylidene Ethyl Isatinylidene moiety may confer redox activity or metal-binding capacity
Ethyl 7-methyl-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Phenyl 7-methyl; trimethoxybenzylidene Ethyl Methoxy groups improve solubility; crystal packing via C–H···O bonds
Ethyl 5,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate Methyl 5,7-dimethyl Ethyl Demonstrated antifungal activity against Aspergillus niger and Candida albicans

Analysis of Substituent Effects

  • Aromatic Substituents: Chloro vs. Methyl vs. Chloro: The 4-methylphenyl group in is electron-donating, contrasting with the electron-withdrawing Cl in the target compound. This difference may influence electronic distribution and binding to biological targets.
  • Ester Groups: Isobutyl vs.
  • Crystallographic Properties :

    • Compounds like exhibit planar dihedral angles (80.94° between thiazolopyrimidine and benzene rings) and intermolecular hydrogen bonding (C–H···O), which stabilize crystal lattices. Similar packing may occur in the target compound, though steric effects from the isobutyl group could alter symmetry.

Biological Activity

Isobutyl 5-(4-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to consolidate findings from various studies regarding its biological effects, mechanisms of action, and therapeutic potentials.

Chemical Structure

The compound's structure features a thiazolo-pyrimidine core with an isobutyl ester and a 4-chlorophenyl substituent. The unique combination of these moieties is believed to contribute to its biological properties.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of compounds related to thiazolo-pyrimidine derivatives. For instance, a series of synthesized thiazolo-pyrimidines exhibited significant antibacterial activity against various strains of bacteria, including Salmonella typhi and Bacillus subtilis . The compounds were tested using standard agar diffusion methods, revealing zones of inhibition that indicated moderate to strong activity against these pathogens .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on key enzymes. Research indicates that it may act as an inhibitor of acetylcholinesterase , which is crucial for neurotransmission. In vitro assays demonstrated that certain derivatives showed potent inhibition with IC50 values comparable to known inhibitors . Additionally, studies involving urease inhibition highlighted the compound's potential in treating conditions like kidney stones by reducing urea hydrolysis .

The biological activity of this compound is likely mediated through multiple pathways:

  • Interaction with Target Proteins : Molecular docking studies suggest that the compound binds effectively to target proteins involved in bacterial metabolism and neurotransmission.
  • Alteration of Enzyme Dynamics : By inhibiting acetylcholinesterase and urease, the compound may alter the dynamics of neurotransmitter levels and urea metabolism, respectively.

Case Studies

A notable study involved the synthesis of various thiazolo-pyrimidine derivatives, including the compound . The researchers performed biological assays to evaluate their efficacy against microbial strains and enzyme targets. Results indicated that modifications in the chemical structure significantly influenced their biological activity .

Data Summary

Biological Activity Target IC50 Value Reference
AntibacterialSalmonella typhiModerate
AntibacterialBacillus subtilisStrong
Acetylcholinesterase Inhibitor-Comparable to known inhibitors
Urease Inhibitor-Strong

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